molecular formula C14H12ClF3N4S B3036812 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide CAS No. 400080-86-6

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide

Cat. No. B3036812
CAS RN: 400080-86-6
M. Wt: 360.8 g/mol
InChI Key: ZRJIKZNBWMZSSW-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group. It also contains a pyrrole ring, which is a five-membered ring with one nitrogen atom, substituted with a carbothioamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyridine ring and a pyrrole ring, both of which are aromatic and contribute to the stability of the molecule. The trifluoromethyl group is an electron-withdrawing group, which can affect the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. The presence of multiple functional groups provides various sites for reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It is predicted to have a boiling point of 245.7±35.0 °C and a density of 1.429±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Pyrazole Derivatives : A study by Hussain & Kaushik (2015) discussed the synthesis of several pyrazole derivatives, including those related to the chemical structure . This research is significant for understanding the chemical properties and synthesis pathways of related compounds.

  • Formation of Palladium and Rhodium Complexes : Research by Fukazawa, Kita, & Nonoyama (1994) and Nonoyama & Nonoyama (1995) focused on the creation of palladium and rhodium complexes with N,N-dimethylpyrrole carbothioamides. This research contributes to the field of organometallic chemistry and can aid in the understanding of the behavior of similar compounds in complex formations.

Biological and Pharmaceutical Applications

  • Antidepressant and Nootropic Agents : The study by Thomas, Nanda, Kothapalli, & Hamane (2016) explored the synthesis of pyridine carbohydrazides and their potential as antidepressant and nootropic agents. Although not directly mentioning the exact compound, this research is relevant for understanding the potential biological activities of structurally similar compounds.

  • Potential Insecticidal Activity : In the study by Liu, Feng, Liu, & Zhang (2006), a compound containing a pyridine ring was synthesized, suggesting potential insecticidal activity due to the presence of active components similar to the queried compound. This indicates a possibility for similar compounds to be explored in the realm of pest control.

Chemical Properties and Reactions

  • Trifluoromethyl Group Synthesis : Research by Kobayashi, Nakano, Iwasaki, & Kumadaki (1981) on the synthesis of aromatic trifluoromethyl compounds using ring expansion of cyclodienes provides insight into the chemical reactions and properties of trifluoromethyl groups, which are part of the compound .

  • Glycine Transporter Inhibitor : A study by Yamamoto et al. (2016) identified a glycine transporter inhibitor with a pyridin-4-yl component. This suggests potential neurological applications for similar compounds, possibly impacting research in neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not available in the searched resources .

Future Directions

The future directions for this compound could involve further studies to understand its properties, reactions, and potential applications. It could also involve the development of new synthesis methods .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4S/c1-21(2)8-20-13(23)11-4-3-5-22(11)12-10(15)6-9(7-19-12)14(16,17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJIKZNBWMZSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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